4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile
描述
4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile, also known as TCB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TCB is a member of the benzimidazole family and is a highly potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B).
作用机制
The mechanism of action of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile involves the inhibition of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and other key signaling molecules, leading to the attenuation of insulin signaling. By inhibiting PTP1B, 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile enhances insulin signaling, leading to improved glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects
4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has been shown to have significant biochemical and physiological effects in various studies. In animal models, 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has also been shown to reduce body weight and improve liver function in obese mice.
实验室实验的优点和局限性
One of the major advantages of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile is its high potency and selectivity for PTP1B. 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has been shown to have minimal off-target effects, making it a valuable tool for studying the role of PTP1B in various physiological processes.
One of the limitations of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile is its low solubility in aqueous solutions, which can make it challenging to administer in in vivo studies. However, various formulations and delivery methods have been developed to overcome this limitation.
未来方向
There are several future directions for the study of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile. One area of focus is the development of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile as a therapeutic agent for diabetes and obesity. Further studies are needed to determine the efficacy and safety of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile in human subjects.
Another area of focus is the study of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile in cancer research. 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has shown promising results in preclinical studies, and further studies are needed to determine its efficacy in human subjects.
In addition, the development of new formulations and delivery methods for 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile could improve its solubility and bioavailability, making it a more effective tool for studying the role of PTP1B in various physiological processes.
Conclusion
In conclusion, 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has been shown to inhibit the activity of PTP1B, making it a potential therapeutic agent for the treatment of diabetes, obesity, and cancer. 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has significant biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile, including the development of new formulations and delivery methods and the study of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile in human subjects.
合成方法
The synthesis of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile involves a multistep process that starts with the reaction of 4,4,4-trichloro-3-oxobutanenitrile with o-phenylenediamine to form 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product.
科学研究应用
4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has been extensively studied for its potential applications in various fields, including cancer research, diabetes, and obesity. 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has been shown to inhibit the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile can enhance insulin sensitivity and improve glucose uptake, making it a potential therapeutic agent for the treatment of diabetes and obesity.
In cancer research, 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has been shown to inhibit the growth and proliferation of cancer cells by targeting PTP1B. 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
属性
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-4,4,4-trichloro-3-hydroxybut-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3N3O/c12-11(13,14)9(18)6(5-15)10-16-7-3-1-2-4-8(7)17-10/h1-4,18H,(H,16,17)/b9-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRCKYQHCFYIPW-TWGQIWQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C(Cl)(Cl)Cl)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C(/C(Cl)(Cl)Cl)\O)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323783 | |
Record name | (Z)-2-(1H-benzimidazol-2-yl)-4,4,4-trichloro-3-hydroxybut-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660897 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile | |
CAS RN |
424805-09-4 | |
Record name | (Z)-2-(1H-benzimidazol-2-yl)-4,4,4-trichloro-3-hydroxybut-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。